molecular formula C16H21NO2 B139768 Phenylacetoxytropane CAS No. 1690-22-8

Phenylacetoxytropane

Cat. No. B139768
CAS RN: 1690-22-8
M. Wt: 259.34 g/mol
InChI Key: DCINQANYMBYYCH-UHFFFAOYSA-N
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Description

Phenylacetoxytropane is a chemical compound that belongs to the family of phenyltropanes . Phenyltropanes are originally derived from structural modification of cocaine . The main feature differentiating phenyltropanes from cocaine is that they lack the ester functionality at the 3-position terminating in the benzene . Thus, the phenyl is attached directly to the tropane skeleton with no further spacer .


Molecular Structure Analysis

The molecular formula of Phenylacetoxytropane is C16H21NO2 . Its molecular weight is 259.3434 . The IUPAC Standard InChI is InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 .


Physical And Chemical Properties Analysis

Phenylacetoxytropane has a density of 1.1±0.1 g/cm3, a boiling point of 356.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Biotechnological Production

  • Biotechnological Hydroxylation : Phenylpropanoid compounds, related to phenylacetoxytropane, exhibit significant biological and pharmacological properties. Biocatalytic hydroxylation using non-P450 monooxygenase has shown promising results for the efficient production of these compounds, which is crucial for their broad application in various fields (Lin & Yan, 2014).

Agricultural Applications

  • Enhancing Disease Resistance in Agriculture : Studies have shown that certain treatments, such as nitrous oxide fumigation, can stimulate the accumulation of phenolic compounds in plants like grapes. This enhances their resistance to diseases like Botrytis cinerea, indicating a potential agricultural application for managing postharvest decay (Xu, Zheng, Li, Wei, & Wu, 2019).

Enzymatic Studies and Health Applications

  • Enzyme Structure and Function in Phenylpropanoid Biosynthesis : The study of enzymes involved in phenylpropanoid biosynthesis, including those related to compounds like phenylacetoxytropane, has significant implications for understanding plant metabolism and its effects on human health. These compounds show potential in cancer prevention, antioxidant activities, and more (Ferrer, Austin, Stewart, & Noel, 2008).

  • Microbial Fermentation and Health : Phenylpropanoid-derived compounds in the human gut, such as phenylacetic acid, are potentially produced from the microbial fermentation of aromatic amino acids. This highlights the importance of phenylpropanoids in human gut health (Russell, Duncan, Scobbie, Duncan, Cantlay, Calder, Anderson, & Flint, 2013).

Genetic and Molecular Biology

  • Genetic Manipulation for Phenylpropanoid Production : Research shows the possibility of using genetic engineering to enhance the production of phenylpropanoid compounds in plants. This includes modifying the expression of specific transcription factors to increase the production of these biologically active compounds (Zhang, Butelli, Alseekh, Tohge, Rallapalli, Luo, Kawar, Hill, Santino, Fernie, & Martin, 2015).

  • Transcription Factors in Phenylpropanoid Metabolism : The role of MYB transcription factors in regulating the synthesis of phenylpropanoid-derived compounds is vital for plant growth and defense, as well as for human health. Understanding these factors is crucial for manipulating phenylpropanoid production in plants (Liu, Osbourn, & Ma, 2015).

Nutraceutical and Dietary Applications

Environmental Stress Response in Plants

  • Role in Plant Stress Response : Phenolic compounds, including those derived from the phenylpropanoid pathway, are crucial in helping plants cope with environmental stress. Understanding how these compounds are synthesized and regulated in response to stress can lead to better agricultural practices (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).

  • Biosynthesis and Regulation in Plants : The comprehensive understanding of the biosynthesis and regulation of phenylpropanoids, related to phenylacetoxytropane, in plants, is essential for exploiting their various benefits. This includes their roles in plant development, stress response, and potential health benefits for humans (Deng & Lu, 2017).

Chemical Engineering and Biotechnology

  • Biotechnological Production of Aromatic Acids : The biotechnological production of aromatic acids such as cinnamic and p-hydroxycinnamic acids from phenylpropanoids offers an alternative to chemical synthesis. This approach is gaining interest due to its potential for producing these compounds in a more environmentally friendly manner (Vargas-Tah & Gosset, 2015).

Safety And Hazards

Phenylacetoxytropane may be harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . In case of exposure, it’s recommended to seek medical attention .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCINQANYMBYYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276794
Record name phenylacetoxytropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetoxytropane

CAS RN

1690-22-8
Record name phenylacetoxytropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
NCJE Chesters - 1995 - etheses.dur.ac.uk
This thesis is divided into two parts and covers biosynthetic studies on two secondary metabolites, tropic acid in Part I and piliformic acid, in Part II.(S)-Tropic acid is the acid moiety of the …
Number of citations: 6 etheses.dur.ac.uk
RJ Robins, NCJE Chesters, D O'Hagan… - Journal of the …, 1995 - pubs.rsc.org
… acid 4 or littorine 7 into 3aphenylacetoxytropane 10, 3a-… ,3-13C,]lactic acid 4 into 3aphenylacetoxytropane 10 and 3~-… is not incorporated into 3a-phenylacetoxytropane 10 via free …
Number of citations: 39 pubs.rsc.org
P Christen, MF Roberts, JD Phillipson, WC Evans - Phytochemistry, 1995 - Elsevier
Twenty-six tropane alkaloids were identified from the root-bark of Erythroxylum monogynum by GC and GC-MS and twenty of these alkaloids had not previously been reported as …
Number of citations: 41 www.sciencedirect.com
MS Al-Said, WC Evans, RJ Grout - Phytochemistry, 1989 - Elsevier
Thirteen bases were characterized from the stem bark of Erythroxylum hypericifolium; hygrine is the principal component. As in the root bark esters of phenylacetic acid predominate; …
Number of citations: 22 www.sciencedirect.com
KF Khattak, Atta-ur-Rahman,†… - Journal of natural …, 2002 - ACS Publications
Four new tropane alkaloids were isolated from the leaves of Erythroxylum moonii and identified as 3α-isobutyryloxy-7β-hydroxynortropane (1), 3α-hydroxy-7β-phenylacetoxynortropane (…
Number of citations: 14 pubs.acs.org
K Doerk-Schmitz, L Witte, AW Alfermann - Phytochemistry, 1993 - Elsevier
Hyoscyamus albus is a solanaceous plant forming tropane alkaloids. The roots as the site of biosynthesis show a rich alkaloid spectrum of at least 26 compounds, whereas the alkaloid …
Number of citations: 52 www.sciencedirect.com
AE Bazaoui, MA Bellimam, IT Lançar… - … für Naturforschung C, 2012 - degruyter.com
Thirty-four alkaloids were identified in the organs of Hyoscyamus albus L. by gas-liquid chromatography-mass spectrometry (GLC-MS). Eight new compounds for the roots, eleven for …
Number of citations: 17 www.degruyter.com
YMA El Imam, WC Evans, L Haegi - International Journal of Crude …, 1990 - Taylor & Francis
Hyoscine is the principal alkaloid of the aerial parts of Cyphanthera myosotidea; smaller proportions of apohyoscine, hyoscyamine/atropine, norhyoscyamine/noratropine, 6β-hydroxy-…
Number of citations: 4 www.tandfonline.com
K Doerk, L Witte, AW Alfermann - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… of these alkaloids, namely hygrine, 3a-acetoxytropane, 3 β-acetoxytropane and 6-hydroxylittorine as well as the trace compounds N-methylpyrrolidinylhygrine, phenylacetoxytropane …
Number of citations: 15 www.degruyter.com
A El Bazaoui, MA Bellimam… - … für Naturforschung C, 2012 - degruyter.com
Fifty three alkaloids were identified in the organs (roots, stems, leaves, flowers, and seeds) of Datura innoxia by GC/MS. Seventeen of them are reported for the first time for this species …
Number of citations: 14 www.degruyter.com

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